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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928 Get Quote

A Guide to the Spectroscopic Characterization
of 4-Phenylisoxazol-5-amine by NMR
A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of

novel compounds is paramount. 4-Phenylisoxazol-5-amine stands as a significant scaffold in

the synthesis of various bioactive molecules, particularly those targeting neurological

disorders[1][2]. Its efficacy and mechanism of action are intrinsically linked to its three-

dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an

unparalleled, high-resolution insight into the molecular framework of such compounds.

This guide, intended for researchers and drug development professionals, offers a

comprehensive approach to the characterization of 4-Phenylisoxazol-5-amine using ¹H and

¹³C NMR spectroscopy. In the absence of direct, publicly available experimental spectra for this

specific molecule, this guide presents a robust, predicted dataset and compares it with

experimentally determined data for structurally analogous isoxazole derivatives. This

comparative methodology not only provides a strong predictive framework for the analysis of 4-
Phenylisoxazol-5-amine but also enhances the foundational understanding of structure-

spectra correlations within this important class of heterocyclic compounds.

The Power of NMR in Structural Elucidation
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NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of

atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H

and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance

frequency is highly sensitive to the local electronic environment of the nucleus, providing a

unique fingerprint of its position within the molecule.

Key parameters obtained from NMR spectra include:

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-

withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical

shift (downfield), while electron-donating groups shield it, shifting the signal to a lower

chemical shift (upfield).

Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei,

causing the splitting of NMR signals. The magnitude of the coupling constant (J), measured

in Hertz (Hz), provides information about the number of bonds separating the interacting

nuclei and their dihedral angle.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it

represents.

By analyzing these parameters, a complete picture of the molecular structure can be

assembled.

Predicted NMR Spectral Data for 4-Phenylisoxazol-
5-amine
Based on established principles of NMR spectroscopy and computational prediction models,

the following ¹H and ¹³C NMR data are anticipated for 4-Phenylisoxazol-5-amine. These

predictions are grounded in the known effects of substituent groups on the chemical shifts of

aromatic and heterocyclic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.50 - 7.30 m 5H Phenyl-H

~5.0 (broad) s 2H -NH₂

~8.30 s 1H Isoxazole-H3

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~168 C5 (Isoxazole)

~158 C3 (Isoxazole)

~130 - 128 Phenyl-C

~129 Phenyl-C (ipso)

~95 C4 (Isoxazole)

Comparative Analysis with Structurally Related
Isoxazole Derivatives
To validate and contextualize the predicted data, a comparison with experimentally determined

NMR data of similar isoxazole derivatives is crucial. The following table presents data from

published literature for compounds sharing key structural motifs with 4-Phenylisoxazol-5-
amine.

Table 1: Experimental NMR Data for Selected Isoxazole Derivatives
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Compound ¹H NMR (Solvent) ¹³C NMR (Solvent) Reference

3,5-diphenylisoxazole

(400 MHz, CDCl₃) δ

7.91–7.81 (m, 4H,

ArH), 7.53–7.43 (m,

6H, ArH), 6.84 (s, 1H,

isoxazole-H)

(100 MHz, CDCl₃) δ

170.3, 162.9, 130.1,

129.9, 129.0, 128.9,

128.8, 127.4, 126.7,

125.7, 97.4

[3]

5-(4-chlorophenyl)-3-

phenylisoxazole

(400 MHz, CDCl₃) δ

7.87–7.83 (m, 2H,

ArH), 7.79–7.75 (m,

2H, ArH), 7.50–7.44

(m, 5H, ArH), 6.81 (s,

1H, isoxazole-H)

(100MHz, CDCl₃) δ

169.2, 163.0, 136.3,

130.1, 129.3, 128.9,

128.9, 127.1, 126.8,

125.9, 97.8

[3]

3-(4-bromophenyl)-5-

phenylisoxazole

(400 MHz, CDCl₃) δ

7.84–7.82 (m, 2H,

ArH), 7.74 (d, J = 8.5

Hz, 2H, ArH), 7.61 (d,

J = 8.5 Hz, 2H, ArH),

7.51–7.46 (m, 3H,

ArH), 6.80 (s, 1H,

isoxazole-H)

(100 MHz, CDCl₃) δ

170.7, 162.0, 132.1,

130.3, 129.0, 128.2,

128.0, 127.2, 125.8,

124.3, 97.2

[3]

Analysis of Spectral Trends:

Isoxazole Ring Protons: The proton on the C4 of the isoxazole ring in the comparative

compounds consistently appears as a singlet in the range of δ 6.80-6.84 ppm[3]. This is in

good agreement with the predicted upfield shift for the C4-H in 4-Phenylisoxazol-5-amine
due to the electron-donating effect of the adjacent amino group.

Phenyl Group Protons: The protons of the phenyl rings in the reference compounds exhibit

complex multiplets in the aromatic region (δ 7.20-7.90 ppm), which is consistent with the

prediction for 4-Phenylisoxazol-5-amine.

Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons in the derivatives

provide a valuable reference. The C5 carbon, bearing a phenyl group, resonates around δ

170 ppm, while the C3 carbon is found near δ 162-163 ppm[3]. The C4 carbon signal is
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consistently observed around δ 97 ppm[3]. These values support the predicted chemical

shifts for the isoxazole core of 4-Phenylisoxazol-5-amine, with expected variations due to

the different substituent at C5 (an amino group).

Amino Group Protons: The protons of the amino group are expected to appear as a broad

singlet due to quadrupole broadening and exchange with residual water in the solvent. Its

chemical shift can be highly variable depending on concentration and temperature.

Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for the structural confirmation of 4-Phenylisoxazol-5-
amine, the following experimental protocol is recommended.

1. Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Phenylisoxazol-5-amine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is

a common starting point for many organic molecules.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate

chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and

resolution.

Tune and match the probe for the ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

3. ¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the

protons between scans.

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-

to-noise ratio.

4. ¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts

(e.g., 0-200 ppm).

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-

domain spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum.

Reference the chemical shifts to the internal standard (TMS).
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Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates the logical workflow for the characterization of 4-
Phenylisoxazol-5-amine using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion
The structural characterization of 4-Phenylisoxazol-5-amine is a critical step in its

development for various applications. While direct experimental NMR data is not readily

available, a robust analysis is possible through a combination of predictive methods and

comparative studies with known isoxazole derivatives. This guide provides the foundational

knowledge, predicted spectral data, and a detailed experimental protocol to empower

researchers in their spectroscopic analysis of this important molecule. By following the outlined

workflow, scientists can confidently elucidate and confirm the structure of 4-Phenylisoxazol-5-
amine, paving the way for its further investigation and application in drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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